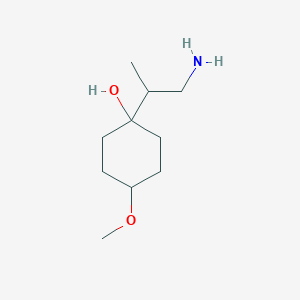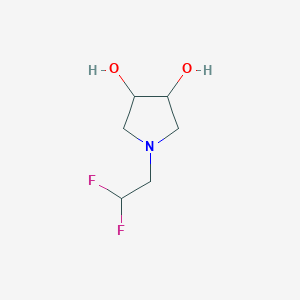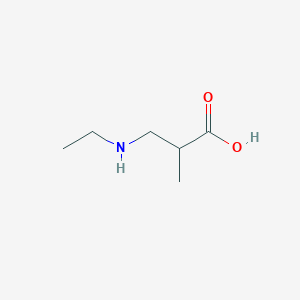![molecular formula C10H15BrN2 B13196548 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline](/img/structure/B13196548.png)
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline is an organic compound with the molecular formula C10H15BrN2 It is a brominated aniline derivative, which means it contains a bromine atom attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline typically involves multiple steps. One common method starts with the bromination of 3-nitrotoluene to yield 4-bromo-3-nitrotoluene. This intermediate is then subjected to a radical benzylic bromination reaction to produce 4-bromo-3-nitro-1-bromomethylbenzene . Subsequent reduction of the nitro group to an amine, followed by substitution with ethyl(methyl)amine, yields the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Applications De Recherche Scientifique
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylaniline: This compound has a similar structure but with a methyl group instead of an ethyl(methyl)amino group.
4-Bromo-2-methylaniline: Another similar compound with a different substitution pattern on the aniline ring.
2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline: This compound has additional chlorine and cyclohexyl groups, making it more complex.
Uniqueness
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and ethyl(methyl)amino groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H15BrN2 |
|---|---|
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
4-bromo-3-[[ethyl(methyl)amino]methyl]aniline |
InChI |
InChI=1S/C10H15BrN2/c1-3-13(2)7-8-6-9(12)4-5-10(8)11/h4-6H,3,7,12H2,1-2H3 |
Clé InChI |
XZYFRTMAJKVPGY-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)CC1=C(C=CC(=C1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13196471.png)
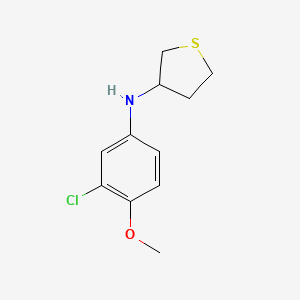
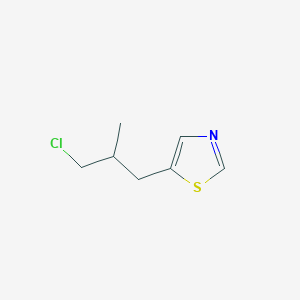
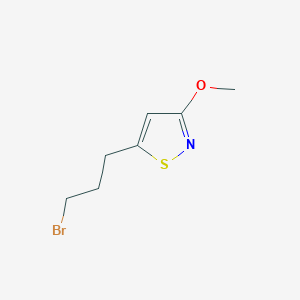
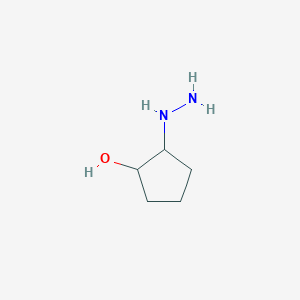

![3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid](/img/structure/B13196510.png)
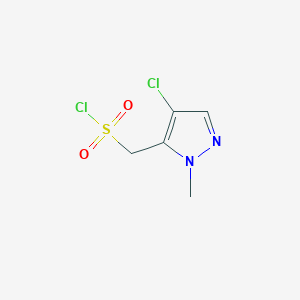
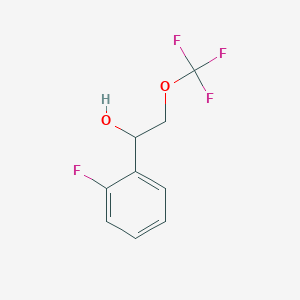
![{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine](/img/structure/B13196524.png)
